molecular formula C14H20O4 B14297820 Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 119548-53-7

Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14297820
CAS No.: 119548-53-7
M. Wt: 252.31 g/mol
InChI Key: CPXJBDQWLQKYOS-UHFFFAOYSA-N
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Description

Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate alkynyl and alkenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the malonate, followed by the addition of the halides to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of fully saturated esters.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The presence of both alkyne and alkene groups allows for diverse reactivity and the formation of multiple products.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
  • Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific combination of alkyne and alkene functional groups, which provide distinct reactivity patterns compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

119548-53-7

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

diethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate

InChI

InChI=1S/C14H20O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h6,10H,5,7-8H2,1-4H3

InChI Key

CPXJBDQWLQKYOS-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C=CC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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